molecular formula C20H14N2O2 B3855934 2-acetyl-3-(7-quinolinylimino)-1-indanone

2-acetyl-3-(7-quinolinylimino)-1-indanone

Cat. No. B3855934
M. Wt: 314.3 g/mol
InChI Key: JAEUEFSJONCWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-3-(7-quinolinylimino)-1-indanone, also known as QAQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. QAQ is a fluorescent compound that has been used as a probe for a variety of biological systems, including protein-protein interactions, enzyme activity, and cell signaling pathways. In

Mechanism of Action

The mechanism of action of 2-acetyl-3-(7-quinolinylimino)-1-indanone is based on its ability to bind to biomolecules and emit a fluorescent signal upon excitation with light. 2-acetyl-3-(7-quinolinylimino)-1-indanone is highly selective for certain biomolecules, such as proteins, and can be used to monitor changes in their activity or localization within cells. The fluorescent signal emitted by 2-acetyl-3-(7-quinolinylimino)-1-indanone can be detected using a variety of imaging techniques, including microscopy and flow cytometry.
Biochemical and Physiological Effects:
2-acetyl-3-(7-quinolinylimino)-1-indanone has been shown to have minimal biochemical and physiological effects on cells and tissues. It is not toxic to cells and does not interfere with normal cellular processes. 2-acetyl-3-(7-quinolinylimino)-1-indanone has been used in a variety of cell types, including bacteria, yeast, and mammalian cells, with no adverse effects reported.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-acetyl-3-(7-quinolinylimino)-1-indanone is its high selectivity for certain biomolecules, such as proteins. This makes it a valuable tool for studying protein-protein interactions and enzyme activity. 2-acetyl-3-(7-quinolinylimino)-1-indanone is also highly sensitive, allowing for the detection of small changes in biomolecule activity. However, 2-acetyl-3-(7-quinolinylimino)-1-indanone has some limitations for lab experiments. It requires specialized equipment and expertise for synthesis and imaging, and can be expensive to use. Additionally, 2-acetyl-3-(7-quinolinylimino)-1-indanone is not suitable for in vivo imaging, as it cannot penetrate cell membranes.

Future Directions

There are many potential future directions for the use of 2-acetyl-3-(7-quinolinylimino)-1-indanone in scientific research. One area of interest is the development of new probes based on the 2-acetyl-3-(7-quinolinylimino)-1-indanone scaffold that can be used to study other biomolecules, such as lipids and carbohydrates. Another area of interest is the development of new imaging techniques that can be used to detect 2-acetyl-3-(7-quinolinylimino)-1-indanone fluorescence in vivo. Finally, 2-acetyl-3-(7-quinolinylimino)-1-indanone could be used in the development of new drugs and therapies for a variety of diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 2-acetyl-3-(7-quinolinylimino)-1-indanone, or 2-acetyl-3-(7-quinolinylimino)-1-indanone, is a valuable tool for scientific research. Its high selectivity and sensitivity make it a valuable probe for studying protein-protein interactions, enzyme activity, and cell signaling pathways. Although it has some limitations for lab experiments, 2-acetyl-3-(7-quinolinylimino)-1-indanone has many potential future directions for use in scientific research.

Scientific Research Applications

2-acetyl-3-(7-quinolinylimino)-1-indanone has been used extensively in scientific research as a fluorescent probe for a variety of biological systems. One of the main applications of 2-acetyl-3-(7-quinolinylimino)-1-indanone is in the study of protein-protein interactions. 2-acetyl-3-(7-quinolinylimino)-1-indanone has been used to study the binding of proteins to each other and to other biomolecules, such as DNA and RNA. 2-acetyl-3-(7-quinolinylimino)-1-indanone has also been used to study enzyme activity, such as the activity of kinases and phosphatases, and to monitor changes in cell signaling pathways.

properties

IUPAC Name

2-acetyl-3-quinolin-7-yliminoinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2/c1-12(23)18-19(15-6-2-3-7-16(15)20(18)24)22-14-9-8-13-5-4-10-21-17(13)11-14/h2-11,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEUEFSJONCWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(=NC2=CC3=C(C=CC=N3)C=C2)C4=CC=CC=C4C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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